2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((4-methoxybenzoyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt
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Overview
Description
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((4-methoxybenzoyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt is a complex organic compound that belongs to the class of anthracenesulfonic acids. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of multiple functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((4-methoxybenzoyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt typically involves multiple steps, including the introduction of the sulfonic acid group, the amino group, and the methoxybenzoyl group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield different amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound may be used as a probe or marker due to its fluorescent properties. It can also be used to study enzyme interactions and cellular processes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, such as anti-cancer or anti-inflammatory agents. Research is ongoing to explore its efficacy and safety in various medical applications.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to different sites, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Anthracenesulfonic acid derivatives: These compounds share a similar core structure but differ in the functional groups attached.
Aminoanthracene derivatives: These compounds have amino groups attached to the anthracene core, leading to different chemical and biological properties.
Methoxybenzoyl derivatives: These compounds contain the methoxybenzoyl group, which can influence their reactivity and applications.
Uniqueness
The uniqueness of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((4-methoxybenzoyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its specific structure allows for unique interactions with molecular targets, making it valuable for scientific research and industrial applications.
Biological Activity
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((4-methoxybenzoyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt (CAS Number: 84057-97-6) is a compound with significant biological activity, particularly in neuroprotection and as a potential therapeutic agent. This article explores its biological properties, mechanisms of action, and potential applications based on existing research.
Property | Value |
---|---|
Molecular Formula | C28H22N3NaO7S2 |
Molecular Weight | 599.610 g/mol |
LogP | 6.998 |
Solubility | Slightly soluble in DMSO and water |
Appearance | Dark blue powder |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of related anthracene derivatives, particularly anthraquinone-2-sulfonic acid (AQ2S), which shares structural similarities with the compound . AQ2S has been shown to inhibit caspase activity and activate the AKT signaling pathway in neuronal cells, providing protection against oxidative stress and apoptosis induced by staurosporine (STS) and hydrogen peroxide (H2O2) .
Mechanisms of Action:
- Caspase Inhibition: AQ2S significantly reduces caspase-3 activity in cortical neurons exposed to STS, indicating its role in preventing apoptosis .
- AKT Activation: The compound enhances the phosphorylation of AKT (pAKT), a crucial pro-survival kinase that helps to counteract neuronal injury .
Cytotoxicity Studies
In vitro studies have demonstrated that exposure to high concentrations of the compound can lead to reduced cell viability; however, co-treatment with the compound significantly mitigates cell death caused by STS . The protective effects were measured using various assays, including:
- Resazurin metabolism
- Lactate dehydrogenase (LDH) release
- Cellular ATP levels
Study 1: Neuroprotection Against Oxidative Stress
In a controlled laboratory setting, cortical neurons were treated with 75 μM AQ2S alongside STS. The results indicated:
- Significant reduction in LDH release : Suggesting decreased cytotoxicity.
- Enhanced cell viability : Measured through resazurin metabolism assays.
These findings suggest that compounds similar to 2-anthracenesulfonic acid may offer protective effects against oxidative stress-related neuronal injuries .
Study 2: Mechanistic Insights into Caspase Inhibition
A detailed biochemical analysis confirmed that treatment with AQ2S resulted in decreased levels of cleaved caspase-3 in neurons subjected to oxidative stress. This was evidenced by Western blotting techniques that showed reduced formation of caspase substrates typically cleaved during apoptotic processes .
Potential Applications
Given its biological activities, 2-anthracenesulfonic acid derivatives may have potential applications in:
- Neuroprotective therapies : For conditions such as stroke or neurodegenerative diseases.
- Pharmaceutical development : As a lead compound for designing new drugs targeting caspase-mediated pathways.
Properties
CAS No. |
58215-45-5 |
---|---|
Molecular Formula |
C28H20N3NaO7S |
Molecular Weight |
565.5 g/mol |
IUPAC Name |
sodium;1-amino-4-[3-[(4-methoxybenzoyl)amino]anilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C28H21N3O7S.Na/c1-38-18-11-9-15(10-12-18)28(34)31-17-6-4-5-16(13-17)30-21-14-22(39(35,36)37)25(29)24-23(21)26(32)19-7-2-3-8-20(19)27(24)33;/h2-14,30H,29H2,1H3,(H,31,34)(H,35,36,37);/q;+1/p-1 |
InChI Key |
AFALNABLZPMFEZ-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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